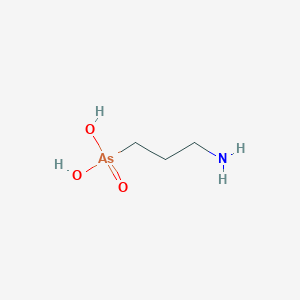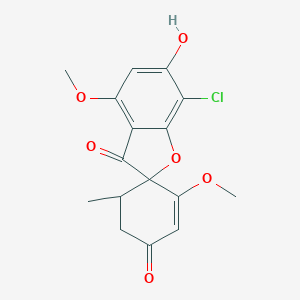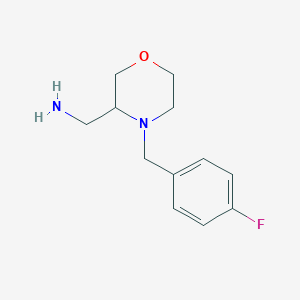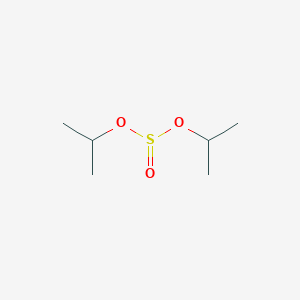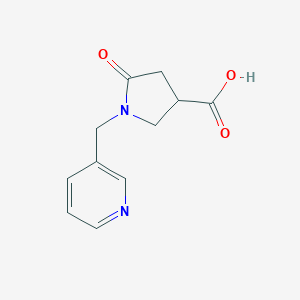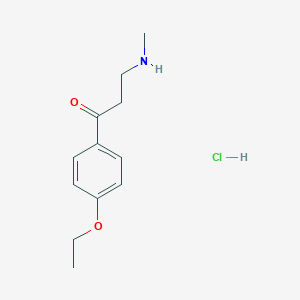![molecular formula C7H10O2 B117747 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol CAS No. 156455-52-6](/img/structure/B117747.png)
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, also known as EOPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPO is a chiral molecule that is composed of an epoxide ring and an alkyne group. The compound is highly reactive and has been studied extensively for its unique properties and potential uses.
Mécanisme D'action
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol is a reactive molecule that can undergo various chemical reactions. The alkyne group in 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can undergo click reactions with azides, resulting in the formation of triazoles. The epoxide ring in 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can undergo ring-opening reactions, resulting in the formation of various functional groups. The unique properties of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol make it a versatile compound that can be used in various chemical reactions.
Effets Biochimiques Et Physiologiques
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been shown to exhibit various biochemical and physiological effects. The compound has been studied for its potential applications in medicinal chemistry, including as a potential anticancer agent. 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been shown to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various chemical reactions, making it suitable for various applications. However, the high reactivity of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can also make it challenging to handle and store. The compound is also relatively expensive, making it less accessible for some researchers.
Orientations Futures
There are several future directions for the study of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol. One potential direction is the further optimization of the synthesis method to yield higher purity and yield of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol. Another direction is the study of the potential applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol in materials science, including as a potential building block for the synthesis of new materials. The study of the potential applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol in catalysis is also an area of interest. Additionally, further studies are needed to explore the potential medicinal applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, including as a potential anticancer agent.
Méthodes De Synthèse
The synthesis of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an S N 2 mechanism, resulting in the formation of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol as the major product. The synthesis method has been optimized to yield high purity and yield of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, making it suitable for various applications.
Applications De Recherche Scientifique
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound has been shown to exhibit unique properties, such as chirality, high reactivity, and stability, making it a promising candidate for various applications.
Propriétés
Numéro CAS |
156455-52-6 |
|---|---|
Nom du produit |
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
3-[(2S,3S)-3-ethynyloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7-/m0/s1 |
Clé InChI |
QJBVYQNGFJONMI-BQBZGAKWSA-N |
SMILES isomérique |
C#C[C@H]1[C@@H](O1)CCCO |
SMILES |
C#CC1C(O1)CCCO |
SMILES canonique |
C#CC1C(O1)CCCO |
Synonymes |
Oxiranepropanol, 3-ethynyl-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





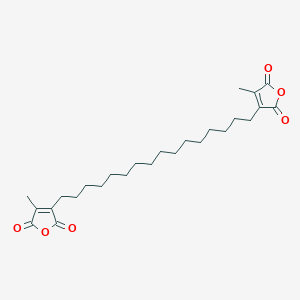
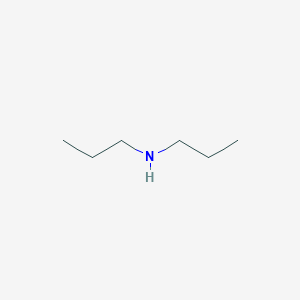
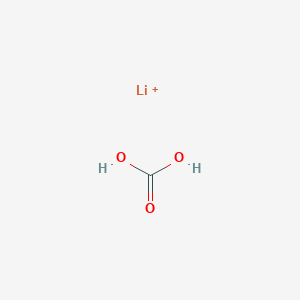
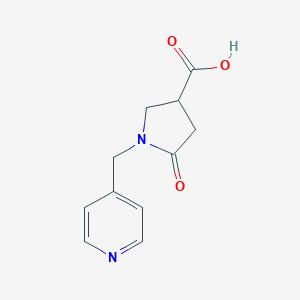
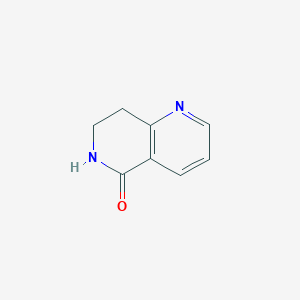
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
